molecular formula C29H40O3 B1603128 4-(Hexyloxy)phenyl 4-(trans-4-butylcyclohexyl)benzoate CAS No. 89331-95-3

4-(Hexyloxy)phenyl 4-(trans-4-butylcyclohexyl)benzoate

Cat. No.: B1603128
CAS No.: 89331-95-3
M. Wt: 436.6 g/mol
InChI Key: BJLBNWHJNQWIMF-UHFFFAOYSA-N
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Description

4-(Hexyloxy)phenyl 4-(trans-4-butylcyclohexyl)benzoate is an organic compound that belongs to the class of liquid crystals. These compounds are known for their unique properties, which make them useful in various applications, particularly in display technologies. The compound consists of a phenyl ring substituted with a hexyloxy group and a benzoate ester linked to a trans-4-butylcyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)phenyl 4-(trans-4-butylcyclohexyl)benzoate typically involves a multi-step process:

    Preparation of 4-(Hexyloxy)phenol: This can be achieved by reacting phenol with hexyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of 4-(trans-4-butylcyclohexyl)benzoic acid: This involves the reaction of trans-4-butylcyclohexanol with benzoyl chloride in the presence of a base like pyridine.

    Esterification: The final step involves the esterification of 4-(Hexyloxy)phenol with 4-(trans-4-butylcyclohexyl)benzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)phenyl 4-(trans-4-butylcyclohexyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hexyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

4-(Hexyloxy)phenyl 4-(trans-4-butylcyclohexyl)benzoate has several scientific research applications:

    Chemistry: Used as a model compound in the study of liquid crystal behavior and properties.

    Biology: Investigated for its potential interactions with biological membranes and proteins.

    Medicine: Explored for its potential use in drug delivery systems due to its liquid crystalline properties.

    Industry: Utilized in the development of advanced display technologies, such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)phenyl 4-(trans-4-butylcyclohexyl)benzoate is primarily related to its liquid crystalline properties. The compound can align in specific orientations under the influence of an electric field, which is crucial for its application in display technologies. The molecular targets include the alignment layers in LCDs, where the compound’s orientation affects the light modulation properties of the display.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hexyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate
  • 4-(Hexyloxy)phenyl 4-(trans-4-propylcyclohexyl)benzoate
  • 4-(Hexyloxy)phenyl 4-(trans-4-ethylcyclohexyl)benzoate

Uniqueness

4-(Hexyloxy)phenyl 4-(trans-4-butylcyclohexyl)benzoate is unique due to its specific combination of a hexyloxy group and a trans-4-butylcyclohexyl group, which imparts distinct liquid crystalline properties. This makes it particularly suitable for applications in advanced display technologies, where precise control over molecular orientation is essential.

Properties

IUPAC Name

(4-hexoxyphenyl) 4-(4-butylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40O3/c1-3-5-7-8-22-31-27-18-20-28(21-19-27)32-29(30)26-16-14-25(15-17-26)24-12-10-23(11-13-24)9-6-4-2/h14-21,23-24H,3-13,22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLBNWHJNQWIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633043
Record name 4-(Hexyloxy)phenyl 4-(4-butylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89331-95-3
Record name 4-(Hexyloxy)phenyl 4-(4-butylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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